molecular formula C23H17ClN4O B2824685 3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380352-36-3

3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2824685
CAS RN: 380352-36-3
M. Wt: 400.87
InChI Key: IWCIKNQDBSYDRT-UHFFFAOYSA-N
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Description

3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H17ClN4O and its molecular weight is 400.87. The purity is usually 95%.
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Scientific Research Applications

Syntheses and Chemical Properties

  • The synthesis and interconversions of s-triazolo[3,4-a]isoquinolines involve cyclization reactions, showcasing methodologies that could potentially apply to similar compounds like the one . These processes reveal insights into the structural manipulation of quinoline derivatives, which may have relevance in designing new chemical entities with desired properties (Sidhu, Naqui, & Iyengar, 1966).

Thermodynamic and Solvent Interaction Studies

  • Thermodynamic properties of binary mixtures of 1,3,4-oxadiazole derivatives with solvents like chloroform and N,N-dimethylformamide have been explored. These studies, focusing on density, viscosity, and ultrasonic velocity, provide insights into solute-solvent interactions, which are crucial for understanding the behavior of complex compounds in various solvents. This knowledge could be valuable for the formulation and chemical characterization of the compound (Godhani, Dobariya, Sanghani, & Mehta, 2017).

Novel Chalcones and Chemical Structures

  • Research on novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline explores the chemical structures and intermolecular interactions of these compounds. This study highlights the absence of classical hydrogen bonds and the presence of nonclassical C-H...O/N interactions, which could provide a framework for understanding the molecular interactions and stability of related compounds (Rizvi, Siddiqui, Ahmad, Ahmad, & Parvez, 2008).

properties

IUPAC Name

3-(2-chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O/c1-12-4-5-19-18(8-12)23(29)28-22(26-19)17(11-25)10-16-9-15-7-13(2)6-14(3)20(15)27-21(16)24/h4-10H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCIKNQDBSYDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C(=CC3=CC4=CC(=CC(=C4N=C3Cl)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6,8-dimethylquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

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